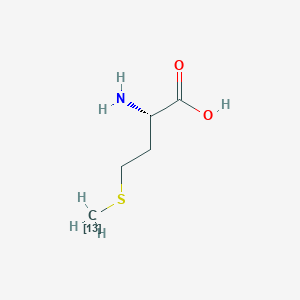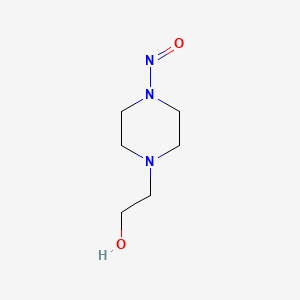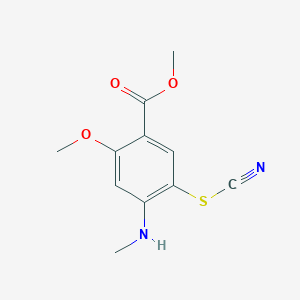
L-Methionine-methyl-13C
Übersicht
Beschreibung
L-Methionine-methyl-13C: is a sulfur-containing amino acid that is commonly used for isotopic labeling of methyl groups in methionine residues of proteins for nuclear magnetic resonance spectroscopy studies . Methionine is a common methyl-group donor to various substrates, such as creatine, epinephrine, ergosterol, and choline .
Wirkmechanismus
Target of Action
L-Methionine-methyl-13C is a sulfur-containing amino acid that is commonly used for isotopic labeling of methyl groups in methionine residues of proteins . Methionine is a common methyl-group donor to various substrates, such as creatine, epinephrine, ergosterol, and choline .
Mode of Action
This compound interacts with its targets by donating its methyl group. This process is crucial in various biochemical reactions, including the methylation of certain proteins .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the methionine cycle, which is part of one-carbon metabolism . In this cycle, methionine donates its methyl group to substrates, becoming homocysteine. Homocysteine can then be remethylated to regenerate methionine, completing the cycle .
Pharmacokinetics
It is known that methionine is absorbed in the small intestine and distributed throughout the body, where it can be incorporated into proteins or participate in the methionine cycle .
Result of Action
The donation of the methyl group from this compound results in the methylation of its target substrates. This methylation can have various effects, depending on the substrate. For example, the methylation of DNA can affect gene expression, while the methylation of proteins can affect their function .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the availability of other nutrients, such as vitamins B6 and B12, can affect the efficiency of the methionine cycle . Additionally, the pH and temperature of the environment can affect the stability of this compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: L-Methionine-methyl-13C can be synthesized through various methods. One common approach involves the incorporation of the carbon-13 isotope into the methyl group of methionine. This can be achieved by using carbon-13 labeled methyl iodide in the presence of a base, such as sodium hydroxide, to methylate the sulfur atom in methionine .
Industrial Production Methods: Industrial production of this compound typically involves the use of fermentation processes with genetically modified microorganisms that can incorporate carbon-13 into the methionine molecule. These microorganisms are cultured in media containing carbon-13 labeled substrates, allowing for the production of isotopically labeled methionine .
Analyse Chemischer Reaktionen
Types of Reactions: L-Methionine-methyl-13C undergoes various chemical reactions, including:
Oxidation: Methionine can be oxidized to methionine sulfoxide and further to methionine sulfone.
Reduction: Methionine sulfoxide can be reduced back to methionine.
Substitution: The methyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol or methionine sulfoxide reductase.
Substitution: Nucleophiles such as thiols or amines.
Major Products Formed:
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Methionine.
Substitution: Various substituted methionine derivatives.
Wissenschaftliche Forschungsanwendungen
L-Methionine-methyl-13C has a wide range of scientific research applications, including:
Vergleich Mit ähnlichen Verbindungen
L-Methionine-methyl-13C can be compared with other isotopically labeled methionine derivatives, such as:
L-Methionine-1-13C: Labeled at the carboxyl carbon.
L-Methionine-13C5,15N: Labeled at multiple positions with both carbon-13 and nitrogen-15.
S-(5’-Adenosyl)-L-methionine-(S-methyl-13C)chloride: Labeled at the methyl group of the adenosyl moiety.
Uniqueness: this compound is unique in that it specifically labels the methyl group of methionine, making it particularly useful for studies involving methylation processes and the dynamics of methyl groups in proteins .
Eigenschaften
IUPAC Name |
(2S)-2-amino-4-(113C)methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEARJCKVFRZRR-YWQIHCTDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]SCC[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49705-26-2 | |
| Record name | L-Methionine-methyl-13c | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049705262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-METHIONINE-METHYL-13C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55YCX1IL8T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(Benzyloxy)-3,5-dimethoxyphenyl]boronic acid](/img/structure/B3328542.png)


![Bis[2-((4S)-4,5-dihydro-4-isopropyloxazol-2-yl)phenyl]amine](/img/structure/B3328564.png)

![(2S,5R)-6-amino-3,3-dimethyl-4,7-dioxo-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B3328572.png)







